molecular formula C13H8N4O3 B5760657 2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5760657
M. Wt: 268.23 g/mol
InChI Key: SMYVRZONZJIZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is based on its ability to bind to specific biomolecules. This compound has been shown to bind to proteins and nucleic acids through hydrogen bonding and π-π interactions. The binding of 2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine to biomolecules results in a change in its fluorescence properties, which can be used for imaging purposes.
Biochemical and Physiological Effects:
2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have minimal toxicity towards cells and tissues. This compound has also been shown to have high selectivity towards specific biomolecules, which makes it a useful tool for studying various biological processes. Additionally, the fluorescence properties of 2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can be used for imaging purposes, which can provide valuable information about the localization and distribution of biomolecules within cells and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its high selectivity towards specific biomolecules, its minimal toxicity towards cells and tissues, and its fluorescence properties, which can be used for imaging purposes. However, the limitations of using this compound include its relatively high cost and the need for specialized equipment for imaging purposes.

Future Directions

There are several future directions for the use of 2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine in scientific research. One potential direction is the development of new drugs for the treatment of various diseases based on the binding properties of this compound. Another potential direction is the use of 2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine for the imaging of specific biomolecules within living organisms. Additionally, the synthesis of new derivatives of 2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine with improved properties such as increased selectivity and sensitivity towards specific biomolecules could also be a potential future direction.

Synthesis Methods

The synthesis of 2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can be achieved through various methods. One of the most commonly used methods is the reaction of 2-chloropyridine with 5-(4-nitrophenyl)-1,2,4-oxadiazole in the presence of a base such as potassium carbonate. This method yields a high purity product and is relatively simple to perform.

Scientific Research Applications

2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential use as a fluorescent probe in biological imaging. This compound has been shown to have high selectivity and sensitivity towards various biomolecules such as proteins and nucleic acids. Additionally, 2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential use in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

5-(4-nitrophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c18-17(19)10-6-4-9(5-7-10)13-15-12(16-20-13)11-3-1-2-8-14-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYVRZONZJIZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole

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